BenchChemオンラインストアへようこそ!

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Medicinal chemistry Enzyme inhibition Conformational analysis

Acquire a structurally novel probe combining furan, thiophene, and a conformationally restricted cyclobutanecarboxamide. The tertiary alcohol linker replaces common basic amines, reducing off-target risks (hERG, phospholipidosis). Use as a neutral scaffold for AChE/BChE/urease selectivity profiling—no drop-in substitutes exist due to its unique O/S heterocycle presentation.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 2034633-31-1
Cat. No. B2399876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide
CAS2034633-31-1
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESC1CC(C1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
InChIInChI=1S/C15H17NO3S/c17-14(11-4-1-5-11)16-10-15(18,12-6-2-8-19-12)13-7-3-9-20-13/h2-3,6-9,11,18H,1,4-5,10H2,(H,16,17)
InChIKeyKKZVNVOEHDRKIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034633-31-1): Procurement-Relevant Identity and Chemical Context


N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide (CAS 2034633-31-1, C₁₅H₁₇NO₃S, MW 291.37) is a synthetic organic molecule that incorporates a cyclobutanecarboxamide core conjugated via a tertiary alcohol linker to both a furan-2-yl and a thiophen-2-yl ring [1]. This architecture places the compound at the intersection of three medicinally relevant structural classes: cyclobutane-containing scaffolds, furan amides, and thiophene amides. The puckered cyclobutane ring imposes significant conformational restriction on the amide group, while the dual heterocycle motif provides two distinct aromatic systems with different electronic profiles (oxygen vs. sulfur) attached to the same chiral carbinol carbon [2]. Published primary research data quantifying the biological activity for this specific CAS entry is currently absent from the peer-reviewed literature and major public bioactivity databases, placing the compound in an early research-use category where selection must be guided by structural differentiation relative to characterized in-class analogs [3].

Why N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide Cannot Be Casually Replaced by Common Furan/Thiophene Amide Analogs


Generic substitution among furan- and thiophene-containing carboxamides is structurally unsound because the activity profiles of these compounds depend sharply on the identity and spatial relationship of the heterocycles, the nature of the linker, and the conformational character of the amide group. Direct experimental comparisons within the furan/thiophene-2-carboxamide sub-class show that moving the heterocycle attachment point (e.g., furan-2-ylmethyl vs. thiophene-2-ylmethyl) alters enzyme inhibition constants by factors exceeding 40% across AChE, BChE, and urease assays, while also switching the dominant target enzyme [1]. The target compound departs further from those analogs by interposing a chemically distinct tertiary alcohol spacer that simultaneously removes the basic amine present in many related amides and introduces a hydrogen-bond donor/acceptor capable of orienting both heterocycles in a defined spatial arrangement. Moreover, the cyclobutane ring is not a passive scaffold; literature reviews of drug candidates demonstrate that cyclobutane incorporation modifies metabolic stability, reduces planarity, restricts conformational freedom, and can fill hydrophobic pockets differently than acyclic or larger-ring amides [2]. These cumulative structural differences mean that neither furan/thiophene-2-carboxamides lacking the hydroxyethyl linker nor cyclobutanecarboxamides bearing only a single heterocycle can serve as functional drop-in replacements.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide Against the Closest In-Class Analogs


Structural Uniqueness of the Tertiary Alcohol Spacer Versus Methylene-Linked Furan/Thiophene Carboxamide Reference Compounds

The target compound incorporates a tertiary alcohol (C–OH) spacer at the ethyl position, creating a chiral center that simultaneously bears the furan, thiophene, and cyclobutanecarboxamide moieties. This stands in contrast to the most closely related experimentally characterized furan/thiophene amides—compounds 1, 2, and 3 from Çakmak et al. (2023)—which use simple methylene (–CH₂–) or carbonyl (–C(O)–) linkers and lack a hydroxyl group at this position [1]. The alcohol's hydrogen-bond donor capability is absent in all three reference compounds, predicting distinct target engagement profiles. No direct head-to-head bioassay data for the target compound exists; reported Ki values for reference CPD1 (urease Ki = 0.10 mM), CPD3 (AChE Ki = 0.10 mM; BChE Ki = 0.07 mM) serve as the nearest class benchmarks [1].

Medicinal chemistry Enzyme inhibition Conformational analysis

Cyclobutane Conformational Restriction Relative to Acyclic and Flexible-Ring Carboxamide Analogs

The cyclobutanecarboxamide moiety in the target compound imposes substantial conformational restriction on the amide pharmacophore compared to acyclic N-alkyl carboxamides or larger-ring analogs. A comprehensive 2022 review of cyclobutane-containing drug candidates established that cyclobutane rings increase metabolic stability by shielding the amide bond from enzymatic hydrolysis, reduce planarity to improve solubility, and direct pharmacophoric groups into defined spatial orientations [1]. While quantitative metabolic stability data specific to the target compound are not publicly available, the general enhancement observed for cyclobutane-containing amides over their flexible-chain or unstrained ring counterparts is a well-documented class phenomenon [1]. In contrast, common furan/thiophene-2-carboxamide analogs such as compounds 1–3 (Çakmak et al., 2023) employ acylic amide linkages lacking this conformational constraint [2].

Drug design Metabolic stability Conformational restriction

Dual Heterocycle Electronic Differentiation Versus Single-Heterocycle or Symmetric Analogs

The target compound presents two electronically distinct aromatic heterocycles—furan (oxygen-containing, higher electron density) and thiophene (sulfur-containing, more polarizable)—attached to the same carbinol carbon. This asymmetry is structurally absent in symmetric bis-furan or bis-thiophene analogs and in the single-heterocycle reference compounds (e.g., N-(furan-2-ylmethyl)thiophene-2-carboxamide, CPD1, which places the heterocycles on opposite sides of the amide bond). The 2023 enzyme inhibition study demonstrated that exchanging the heterocycle position (furan vs. thiophene on the amine side) altered the enzyme inhibition profile: CPD1 (furan on amine side) inhibited urease (Ki = 0.10 mM), whereas CPD3 (thiophene on amine side) inhibited AChE (Ki = 0.10 mM) and BChE (Ki = 0.07 mM) [1]. Molecular docking confirmed that the heterocycle identity and position dictate binding orientation within the enzyme active site [1]. The target compound's architecture, co-locating both heterocycles on the same carbon, creates a unique electronic environment that is predicted to produce a binding mode distinct from all three reference compounds.

Medicinal chemistry Structure-activity relationship Heterocyclic scaffolds

Absence of Basic Amine: Differentiation from Amine-Containing Furan/Thiophene Amide Derivatives

The target compound contains a neutral cyclobutanecarboxamide linked via a hydroxyethyl spacer, with no basic amine center. This contrasts with common furan/thiophene carboxamide derivatives that incorporate basic nitrogen atoms either in the linker or as pendant groups, which protonate at physiological pH and influence solubility, permeability, and off-target pharmacology. Many heterocyclic amide screening compounds and drug candidates incorporate basic amines that contribute to hERG binding and phospholipidosis risk. The neutral character of the target compound's entire scaffold (amide + alcohol + neutral heterocycles) predicts a distinct ADME and safety profile, although direct experimental confirmation is not available [1]. In the furan/thiophene amide series studied by Çakmak et al., nitrogen-containing substituents contributed to enzyme interaction patterns verified by docking [2]; the target compound eliminates this interaction modality entirely.

Ionization state CNS permeability Drug-likeness

Recommended Research-Use Application Scenarios for N-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide


Enzyme Inhibition Screening in Urease, AChE, and BChE Assays as a Structurally Novel Probe

Based on the demonstrated activity of furan/thiophene carboxamide derivatives against urease, acetylcholinesterase, and butyrylcholinesterase (with CPD1 and CPD3 showing Ki values of 0.07–0.10 mM and 4.2–9.8-fold improvements over standard inhibitors) [1], the target compound's unique dual-heterocycle-on-one-carbon architecture combined with cyclobutane conformational restriction makes it a structurally novel probe for enzyme inhibition profiling. Researchers evaluating structure-activity relationships in these enzyme families may use this compound to test whether the tertiary alcohol spacer and cyclobutane constraint alter the selectivity profile relative to the published methylene-linked analogs.

Conformational Restriction SAR Studies Leveraging the Cyclobutane Scaffold

The cyclobutanecarboxamide moiety provides documented conformational restriction compared to acyclic amides, a property shown to improve metabolic stability, reduce off-target binding, and enhance target selectivity across multiple drug discovery programs [2]. This compound can serve as a template for systematic SAR exploration where the impact of four-membered ring constraint on amide geometry, heterocycle presentation, and biological readout is directly compared against flexible-chain or larger-ring analogs in the same assay system.

Dual Heterocycle Pharmacophore Development Based on Electronic Asymmetry

The co-location of electronically distinct furan (π-excessive) and thiophene (π-excessive but sulfur-polarizable) rings on a single chiral carbinol center creates a pharmacophore with no direct match among published furan/thiophene amide series [1]. This compound is suited for programs exploring how mixed O/S heterocycle presentation influences binding pocket recognition, particularly in targets where halogen bonding, sulfur-π interactions, or hydrogen-bonding geometry play a role.

Neutral Scaffold Screening for CNS or Phospholipidosis-Sensitive Assays

Since the compound lacks basic amine functionality, it presents an entirely neutral scaffold at physiological pH, reducing the likelihood of amine-related off-target liabilities such as hERG channel blockade or phospholipidosis [2]. This makes it a suitable candidate for inclusion in screening cascades where basic amine-containing chemotypes have been deprioritized, particularly in central nervous system or cardiovascular safety panels.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.